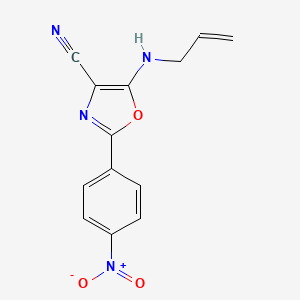

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, also known as ANO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANO is a heterocyclic organic compound and has a molecular formula of C13H9N3O3. It is a yellow powder with a melting point of 211-213°C and has a molecular weight of 255.23 g/mol.

科学的研究の応用

Synthesis and Chemical Properties

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is involved in various synthesis processes and chemical reactions, demonstrating its significance in chemical research. For instance, Chumachenko et al. (2014) synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoethyl or phthalimidopropyl substituents, indicating the compound's utility in creating new chemical entities (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014). Similar research by Al-Azmi and Shalaby (2018) involved synthesizing and analyzing the molecular structure of closely related compounds, showcasing the compound's role in structural chemistry and spectroscopic studies (Al‐Azmi & Shalaby, 2018).

Anticancer Research

In the field of medicinal chemistry, this compound has been a focal point in developing potential anticancer agents. Kachaeva et al. (2018) synthesized and evaluated 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, a structurally similar compound, for anticancer activities. The study revealed significant growth inhibitory and cytostatic activities, highlighting the potential of such compounds in anticancer drug development (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Crystallography and Structural Analysis

The compound's role extends to crystallography and structural analysis. Sharma et al. (2015) synthesized related carbonitrile compounds and determined their crystal structures using X-ray diffraction techniques. Such studies are crucial for understanding molecular conformations and interactions, which are fundamental in material science and drug design (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).

Novel Compound Synthesis

This compound plays a role in synthesizing novel compounds with potential pharmacological activities. For example, Shablykin et al. (2007) used a similar compound in creating new azole fragments, indicating the compound's utility in expanding chemical libraries for drug discovery (Shablykin, Brovarets, & Drach, 2007).

作用機序

Target of Action

The primary target of 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is the Human Cytomegalovirus (HCMV) . HCMV is a ubiquitous pathogen that severely affects individuals with impaired or immature immune-defence functions .

Mode of Action

The compound interacts with HCMV, exhibiting antiviral activity. It has been shown to have considerably higher antiviral activity against a normal laboratory HCMV strain (AD-169) in human foreskin fibroblast cells .

Result of Action

The compound’s action results in the inhibition of HCMV proliferation. It has been shown to exhibit higher antiviral activity against HCMV than Ganciclovir, an anti-HCMV agent in clinical use .

特性

IUPAC Name |

2-(4-nitrophenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-2-7-15-13-11(8-14)16-12(20-13)9-3-5-10(6-4-9)17(18)19/h2-6,15H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSMJPKEROUBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2430613.png)

![5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430614.png)

![Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2430622.png)

![3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2430626.png)